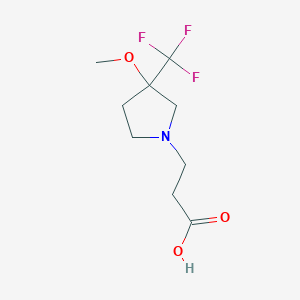
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid is an organic compound with the molecular formula C9H14F3NO3 This compound features a pyrrolidine ring substituted with a methoxy group and a trifluoromethyl group, making it a unique structure in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid typically involves the reaction of 3-trifluoromethylaniline with propionic acid . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidine ring may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Trifluoromethylphenyl)propionic acid: This compound shares the trifluoromethyl group but has a different aromatic ring structure.
3-Pyridinepropionic acid: This compound has a similar propionic acid backbone but features a pyridine ring instead of a pyrrolidine ring.
Uniqueness
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid is unique due to its combination of a methoxy group, a trifluoromethyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C9H14F3NO3 |
|---|---|
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
3-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C9H14F3NO3/c1-16-8(9(10,11)12)3-5-13(6-8)4-2-7(14)15/h2-6H2,1H3,(H,14,15) |
Clé InChI |
QACYMXWPKQRSDQ-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCN(C1)CCC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


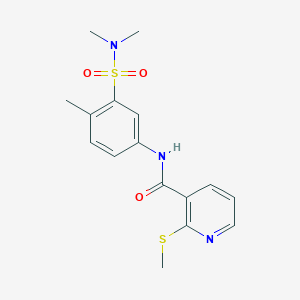
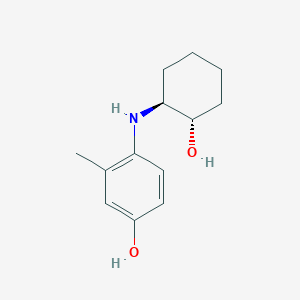
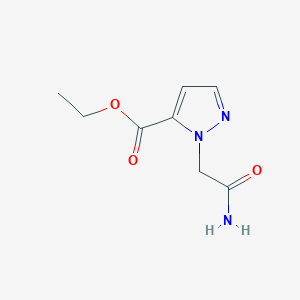
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13354719.png)
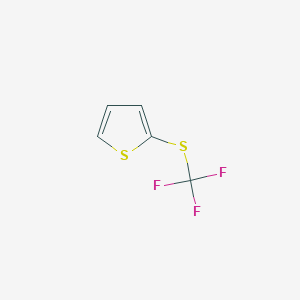
![(3S,4R)-4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)tetrahydrofuran-3-ol](/img/structure/B13354721.png)
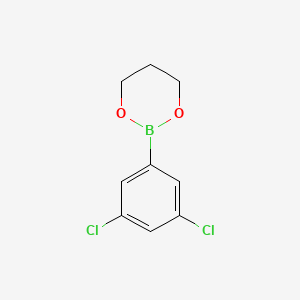
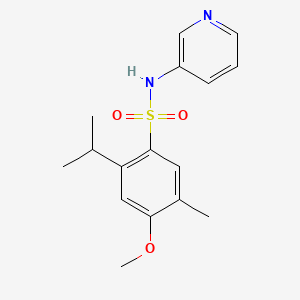
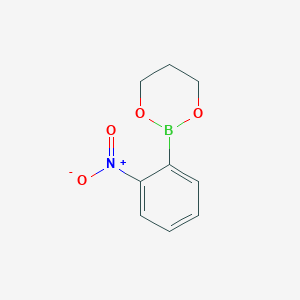
![1-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-4-one](/img/structure/B13354745.png)
![(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13354746.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-phenylacetamide](/img/structure/B13354747.png)
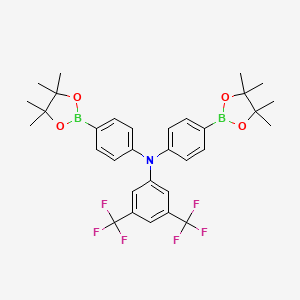
![6-(2-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354749.png)
